Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-, follows IUPAC guidelines for polyfunctional compounds. The parent structure is benzoic acid (C₆H₅COOH), with substitution occurring at the 2-position of the benzene ring. The substituent is identified as an amino group (-NH₂) modified by a 1H-pyrrole-2-carbonyl moiety.
IUPAC Name :
2-[(1H-Pyrrole-2-carbonyl)amino]benzoic acid
Rationale :
- The principal functional group is the carboxylic acid (-COOH), granting the suffix "benzoic acid."
- The substituent on the benzene ring is prioritized based on seniority rules, with the acylated amino group (-NH-C(O)-) taking precedence over other potential groups.
- The pyrrole ring is numbered to assign the lowest possible locant to the carbonyl-attached carbon (position 2).
Systematic Identification :
- CAS Registry Number : While not explicitly listed in the provided sources, structurally analogous compounds like 2-(1H-pyrrol-2-yl)benzoic acid (CAS 74117-44-5) share similar substitution patterns.
- SMILES Notation : OC(=O)C1=C(C=CC=C1)NC(=O)C2=CC=CN2 (derived from parent benzoic acid and pyrrole-2-carboxamide).
- InChIKey : CBGKIYWUZLDCIC-UHFFFAOYSA-N (for the related compound 2-(1H-pyrrol-2-yl)benzoic acid).
Table 1: Key Identifiers
Molecular Formula and Structural Isomerism
The molecular formula of benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-, is C₁₂H₁₀N₂O₃ , derived from the combination of benzoic acid (C₇H₆O₂) and the pyrrole-2-carboxamide substituent (C₅H₄N₂O). The compound exhibits a molecular weight of 230.22 g/mol , calculated as follows:
- Carbon: 12 × 12.01 = 144.12
- Hydrogen: 10 × 1.008 = 10.08
- Nitrogen: 2 × 14.01 = 28.02
- Oxygen: 3 × 16.00 = 48.00
Total : 144.12 + 10.08 + 28.02 + 48.00 = 230.22 g/mol
Structural Isomerism :
- Positional Isomerism : The amide group (-NH-C(O)-) can theoretically occupy the ortho, meta, or para positions on the benzene ring. However, the "2-" designation in the name specifies the ortho configuration relative to the carboxylic acid group.
- Tautomerism : The 1H-pyrrole moiety permits tautomeric shifts, where the hydrogen atom on the nitrogen (1H) may migrate to adjacent carbons, altering the double-bond arrangement within the ring.
- Conformational Flexibility : Rotation around the C-N bond of the amide group is restricted due to partial double-bond character, resulting in planar geometry.
Table 2: Comparative Molecular Data
Crystallographic and Conformational Analysis
While direct crystallographic data for benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-, is unavailable in the provided sources, insights can be extrapolated from related structures:
Benzene Ring Geometry :
Pyrrole-Amine Conformation :
Intermolecular Interactions :
Hypothetical Unit Cell Parameters (Estimated) :
- Space Group : P2₁/c (common for monoclinic carboxylic acids)
- Dimensions :
- a = 10.2 Å
- b = 5.8 Å
- c = 15.4 Å
- β = 102.3°
Figure 1: Proposed Conformational Landscape
Benzoic Acid Core
|
|–COOH (Planar, H-bond donor/acceptor)
|
|–NH-C(O)-Pyrrole (Restricted rotation, *trans* configuration)
Table 3: Predicted Spectroscopic Signatures
| Technique | Key Features |
|---|---|
| ¹H NMR | - COOH: δ 12.5 ppm (broad singlet) |
| - Pyrrole H: δ 6.5–7.2 ppm (multiplet) | |
| - Aromatic H: δ 7.3–8.1 ppm (doublets) | |
| ¹³C NMR | - COOH: δ 170–175 ppm |
| - Amide C=O: δ 165–168 ppm | |
| - Pyrrole C: δ 115–125 ppm | |
| IR | - O-H stretch: 2500–3300 cm⁻¹ (broad) |
| - C=O stretches: 1680 cm⁻¹ (acid), 1640 cm⁻¹ (amide) |
Properties
CAS No. |
89812-79-3 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(1H-pyrrole-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11(10-6-3-7-13-10)14-9-5-2-1-4-8(9)12(16)17/h1-7,13H,(H,14,15)(H,16,17) |
InChI Key |
XYYCFMRMTICCHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrole-2-carboxamido)benzoic acid typically involves the reaction of pyrrole-2-carboxylic acid with 2-aminobenzoic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pyrrole-2-carboxylic acid and the amino group of 2-aminobenzoic acid .
Industrial Production Methods
While specific industrial production methods for 2-(1H-Pyrrole-2-carboxamido)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrole-2-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2-carboxaldehyde derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Pyrrole-2-carboxaldehyde derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(1H-Pyrrole-2-carboxamido)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrole-2-carboxamido)benzoic acid and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Features :
- Amide linkage : Enhances stability and modulates solubility compared to simpler benzoic acid derivatives.
- Carboxylic acid group : Enables ionic interactions and salt formation, influencing bioavailability.
Structural Analogues and Substituent Effects
The following table summarizes key derivatives of benzoic acid with amino-linked substituents and their distinguishing features:
Key Comparative Findings
Receptor Binding Affinity
- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (indicating stronger binding) to T1R3 taste receptors compared to saccharin and acesulfame . This suggests that electron-donating substituents (e.g., methyl, methoxy) at the para position enhance receptor interaction.
- Inference for Target Compound: The pyrrole-2-carbonyl group in Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]- may offer unique binding via NH hydrogen bonding, but its bulkier heterocyclic structure could reduce affinity compared to smaller substituents like methyl or methoxy.
Physicochemical Properties
- Pyrrole vs.
- Solubility : The amide linkage in the target compound may improve water solubility compared to ester or alkyl-substituted analogues (e.g., methyl esters in ).
Biological Activity
Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]- (CAS Number: 89812-79-3) is a derivative of benzoic acid that features a pyrrole moiety. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article examines the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular formula of benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]- is . The structure can be represented as follows:
1. Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of various benzoic acid derivatives against bacterial strains, including their ability to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes.
2. Anti-inflammatory Effects
Benzoic acid has been shown to possess anti-inflammatory properties. A notable study investigated its effects on acute campylobacteriosis in murine models. Results indicated that treatment with benzoic acid alleviated clinical signs of infection, reduced pro-inflammatory immune responses, and mitigated apoptotic cell responses in colonic epithelia . This suggests potential therapeutic applications in managing inflammation-related diseases.
3. Anticancer Potential
The compound's anticancer activity has also been explored. In vitro studies demonstrated that benzoic acid derivatives can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways . The involvement of the ubiquitin-proteasome pathway and autophagy in mediating these effects has been suggested .
Case Study 1: Anti-inflammatory Effects in Murine Models
In a controlled experiment involving microbiota-depleted IL-10-/- mice infected with Campylobacter jejuni, benzoic acid was administered orally. The treatment resulted in significant alleviation of diarrhea and weight loss associated with the infection. Histological analysis revealed reduced inflammatory cell infiltration in the intestinal mucosa, indicating a protective effect against inflammation .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial effectiveness of various benzoic acid derivatives against common pathogens. The results showed that certain derivatives exhibited higher inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
